molecular formula C18H13NO3 B1361223 4-Nitro-2,6-diphenylphenol CAS No. 2423-73-6

4-Nitro-2,6-diphenylphenol

Cat. No. B1361223
CAS RN: 2423-73-6
M. Wt: 291.3 g/mol
InChI Key: YCXQKJXTGDYKIO-UHFFFAOYSA-N
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Description

4-Nitro-2,6-diphenylphenol is a chemical compound that reacts with nitrogen dioxide in a benzene solution to produce the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones .


Synthesis Analysis

The synthesis of 4-Nitro-2,6-diphenylphenol involves a multi-step reaction with three steps :


Molecular Structure Analysis

The molecular formula of 4-Nitro-2,6-diphenylphenol is C18H13NO3 . The molecular weight is 291.3 g/mol . The InChIKey is YCXQKJXTGDYKIO-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N+[O-] .


Chemical Reactions Analysis

4-Nitro-2,6-diphenylphenol reacts with nitrogen dioxide in a benzene solution to give the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones .


Physical And Chemical Properties Analysis

4-Nitro-2,6-diphenylphenol has a molecular weight of 291.3 g/mol . It has a XLogP3-AA of 4.6 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 66 Ų . It appears as a light orange to yellow to green powder or crystal . It is insoluble in water but soluble in benzene and methanol .

Scientific Research Applications

Organic Synthesis

4-Nitro-2,6-diphenylphenol: is used in organic synthesis as a precursor for the preparation of various complex molecules. Its reactivity with nitrogen dioxide can lead to the formation of C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones , which are valuable intermediates in organic chemistry .

Agrochemical Research

Finally, in agrochemical research, derivatives of 4-Nitro-2,6-diphenylphenol could be investigated for their potential use as herbicides or pesticides, given the bioactivity of similar phenolic compounds.

Each of these applications leverages the unique chemical structure of 4-Nitro-2,6-diphenylphenol , which includes a phenolic hydroxyl group and a nitro group attached to a biphenyl backbone. The compound’s solid state at room temperature and its solubility in organic solvents like benzene and methanol make it versatile for various research and industrial applications .

Safety and Hazards

4-Nitro-2,6-diphenylphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

Target of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.

Mode of Action

4-Nitro-2,6-diphenylphenol reacts with nitrogen dioxide in a benzene solution to give the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones . This reaction suggests that the compound may undergo a similar reaction within the body, potentially leading to the formation of new compounds.

Pharmacokinetics

Its physical properties such as its solid form and a melting point of 137-139 °c may influence its bioavailability.

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation , suggesting that it may have cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-2,6-diphenylphenol. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Exposure to dust, fume, gas, mist, vapours, or spray should be avoided .

properties

IUPAC Name

4-nitro-2,6-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXQKJXTGDYKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347800
Record name 4-Nitro-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2423-73-6
Record name 4-Nitro-2,6-diphenylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2423-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2,6-diphenylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the reactivity of 4-Nitro-2,6-diphenylphenol with Nitrogen Dioxide?

A1: Research indicates that 4-Nitro-2,6-diphenylphenol reacts with nitrogen dioxide in benzene solution. This reaction leads to the formation of the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones through a reaction pathway involving the 6-nitro-6-phenyl dienone intermediate. []

Q2: Is there structural data available for 4-Nitro-2,6-diphenylphenol or its derivatives?

A2: Yes, X-ray crystallography has been used to determine the structure of 4-Nitro-2,6-diphenylphenol. Additionally, several cyclohex-2-enone derivatives resulting from the reaction of 4-methyl-2,6-diphenylphenol and 4-Nitro-2,6-diphenylphenol with nitrogen dioxide have also had their structures elucidated through X-ray crystal structure analysis. [] Although the abstract mentioning 4-Nitro-2,6-diphenylphenol doesn't specify the data collected, it's likely that IR spectroscopy was also utilized to study its crystal and molecular structure. []

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